Lipophilicity (LogP) Differentiation versus the 2‑Methylpyridin‑3‑ylboronic Ester Analog
The target compound exhibits a calculated LogP of 2.32, whereas the direct 2‑methyl analog (2‑methylpyridine‑3‑boronic acid pinacol ester, CAS 1012084‑56‑8) displays a calculated LogP of 1.69 . The +0.63 LogP unit increase imparted by −CF₂H relative to −CH₃ translates to a roughly 4‑fold greater partition into octanol, which is relevant for balancing membrane permeability and aqueous solubility in lead optimisation.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 (calculated) |
| Comparator Or Baseline | 2‑Methylpyridine‑3‑boronic acid pinacol ester: LogP = 1.69 (calculated) |
| Quantified Difference | ΔLogP = +0.63 (target more lipophilic by ~4‑fold in octanol/water partitioning) |
| Conditions | In silico prediction (XLogP3 / ALogP methodology); experimental validation not available for head‑to‑head comparison. |
Why This Matters
The moderate lipophilicity increase maintains compliance with Lipinski’s Rule of Five while potentially improving passive membrane permeability, a key discriminator when selecting a pyridylboronic ester building block for CNS or intracellular targets.
